molecular formula C26H24N4O3 B6573280 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021224-18-9

5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6573280
CAS No.: 1021224-18-9
M. Wt: 440.5 g/mol
InChI Key: ZBBOMOJWAMDAJK-UHFFFAOYSA-N
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Description

5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound, known for its multifunctional properties and significant potential in various scientific fields. This heterocyclic structure, characterized by its pyrazolo[1,5-a]pyrazin-4-one core, contributes to its distinct chemical behavior and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves a multistep process that typically includes the following steps:

  • Formation of the oxazole ring: : The initial step involves the cyclization of 2-(2-ethoxyphenyl)acetic acid with an appropriate amine and aldehyde under acidic conditions to yield 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole.

  • Subsequent functionalization: : The oxazole derivative is then subjected to a Vilsmeier-Haack formylation to introduce the formyl group at the 4-position.

  • Pyrazole ring formation: : The formylated oxazole undergoes a reaction with 4-methylphenylhydrazine to form the pyrazole ring, followed by oxidative cyclization to yield the final pyrazolo[1,5-a]pyrazin-4-one structure.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, along with using catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound is capable of undergoing various chemical reactions, including:

  • Oxidation: : Typically facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions are often carried out using hydrides or catalytic hydrogenation.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common due to the electron-rich nature of the heterocyclic system.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Sodium hydride (NaH), halogenating agents (e.g., N-bromosuccinimide).

Major Products

The products of these reactions often include oxidized derivatives, reduced forms (alcohols, amines), and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

This compound has broad applications across various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential role in biochemical assays and as a probe for studying enzyme activity.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of advanced materials due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. Its pyrazolo[1,5-a]pyrazin-4-one core is believed to mimic the natural substrates of certain enzymes, leading to competitive inhibition. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research, where it can disrupt DNA replication and transcription.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique combination of structural features and reactivity.

List of Similar Compounds

  • 5-Phenyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

  • 5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

  • 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Properties

IUPAC Name

5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-4-32-24-8-6-5-7-20(24)25-27-22(18(3)33-25)16-29-13-14-30-23(26(29)31)15-21(28-30)19-11-9-17(2)10-12-19/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBOMOJWAMDAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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